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Compound of Interest

Compound Name: 3-Bromo-2-nitroanisole

Cat. No.: B1266894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2-
nitroanisole, a valuable building block in organic synthesis, particularly for the development of

pharmaceutical compounds. The synthesis is a two-step process commencing with the nitration

of anisole to yield 2-nitroanisole, followed by the selective bromination of this intermediate. This

document outlines detailed experimental protocols, presents quantitative data in a structured

format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Scheme
The synthesis of 3-bromo-2-nitroanisole from anisole proceeds through two sequential

electrophilic aromatic substitution reactions.

Anisole 2-Nitroanisole

HNO₃, H₂SO₄
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Caption: Overall reaction scheme for the synthesis of 3-bromo-2-nitroanisole from anisole.
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Step 1: Nitration of Anisole to 2-Nitroanisole
This procedure details the nitration of anisole to produce a mixture of nitroanisole isomers, from

which the desired 2-nitroanisole is isolated.

Experimental Workflow:
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Caption: Workflow for the nitration of anisole and purification of 2-nitroanisole.
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Methodology:

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a

dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated

nitric acid while cooling the mixture in an ice-salt bath to maintain a temperature of 0-5 °C.

Reaction: To the cooled nitrating mixture, add anisole dropwise from the dropping funnel with

constant stirring. The rate of addition should be controlled to ensure the reaction temperature

does not exceed 5 °C. After the addition is complete, continue stirring the mixture in the ice

bath for 1-2 hours.

Work-up: Pour the reaction mixture slowly onto a generous amount of crushed ice with

stirring. The crude nitroanisole isomers will separate as an oily layer. Separate the organic

layer using a separatory funnel. Wash the organic layer successively with cold water, 5%

sodium bicarbonate solution until effervescence ceases, and finally with brine. Dry the

organic layer over anhydrous magnesium sulfate.

Purification: The mixture of ortho, meta, and para isomers is separated by fractional

distillation under reduced pressure. The different boiling points of the isomers allow for their

separation. 2-Nitroanisole is collected as the main fraction.

Quantitative Data:
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Reactant/Pr
oduct

Molar Mass
( g/mol )

Density
(g/mL)

Boiling
Point (°C)

Typical
Yield of 2-
Nitroanisole

Isomer
Distribution

Anisole 108.14 0.995 154 - -

Nitric Acid

(conc.)
63.01 1.51 - - -

Sulfuric Acid

(conc.)
98.08 1.84 - - -

2-Nitroanisole 153.14 1.254 277 ~60%

ortho: ~60%,

para: ~37%,

meta: ~3%

4-Nitroanisole 153.14 1.224 258 - -

Step 2: Bromination of 2-Nitroanisole to 3-Bromo-2-
nitroanisole
This procedure describes the selective bromination of 2-nitroanisole at the 3-position.

Methodology:

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel,

dissolve 2-nitroanisole in a suitable inert solvent such as glacial acetic acid. Add a catalytic

amount of iron(III) bromide (FeBr₃).

Bromination: From the dropping funnel, add a stoichiometric amount of bromine dissolved in

glacial acetic acid dropwise to the stirred solution. The reaction is typically carried out at

room temperature. The disappearance of the bromine color indicates the progress of the

reaction.

Work-up: After the reaction is complete, pour the mixture into a large volume of cold water.

The crude 3-bromo-2-nitroanisole will precipitate as a solid. Collect the solid by vacuum

filtration and wash it thoroughly with water to remove any remaining acid and iron salts.
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Purification: The crude product can be purified by recrystallization. A suitable solvent system,

such as ethanol-water, can be used. Dissolve the crude solid in a minimum amount of hot

ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to

form crystals. Collect the purified crystals by vacuum filtration and dry them.

Quantitative Data:

Reactant/Product
Molar Mass ( g/mol
)

Melting Point (°C) Typical Yield

2-Nitroanisole 153.14 9.5 -

Bromine 159.81 -7.2 -

Iron(III) Bromide 295.56 200 (dec.) -

3-Bromo-2-

nitroanisole
232.03 74-76 >85%[1]

Characterization of 3-Bromo-2-nitroanisole
The final product should be characterized to confirm its identity and purity.

Property Value

Molecular Formula C₇H₆BrNO₃

Molar Mass 232.03 g/mol [1]

Appearance White to light yellow crystalline solid

Melting Point 74-76 °C

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and

compared with literature values to confirm the structure of the synthesized compound.

Disclaimer: The experimental procedures described in this guide are for informational purposes

only and should be carried out by trained professionals in a well-equipped laboratory with
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appropriate safety precautions. The user is solely responsible for all risks associated with the

handling of chemicals and the execution of these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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